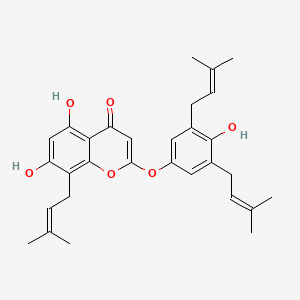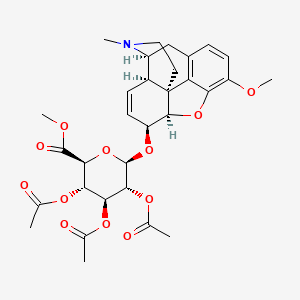
3-Desmethyl 4-Methyl Sibutramine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Desmethyl 4-Methyl Sibutramine Hydrochloride is a chemical compound known for its role as an active metabolite of the anorectic drug sibutramine. It is a more potent monoamine reuptake inhibitor than sibutramine and has been used in weight loss products sold as dietary supplements .
Vorbereitungsmethoden
The synthesis of 3-Desmethyl 4-Methyl Sibutramine Hydrochloride involves several steps. One common synthetic route includes the reaction of 1-(4-chlorophenyl)cyclobutyl ketone with N,N-dimethylamine under specific conditions to form the desired product. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
3-Desmethyl 4-Methyl Sibutramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-Desmethyl 4-Methyl Sibutramine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of sibutramine and its metabolites.
Biology: The compound is studied for its effects on neurotransmitter reuptake and its potential role in treating obesity and related metabolic disorders.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications in weight management.
Industry: It is used in the development of weight loss supplements and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Desmethyl 4-Methyl Sibutramine Hydrochloride involves the inhibition of norepinephrine, serotonin, and dopamine reuptake at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, the compound promotes a sense of satiety and decreases appetite, thereby reducing food intake .
Vergleich Mit ähnlichen Verbindungen
3-Desmethyl 4-Methyl Sibutramine Hydrochloride is compared with other similar compounds such as:
Norsibutramine: Another active metabolite of sibutramine, known for its potent monoamine reuptake inhibition.
N-ethyl sibutramine: A derivative with similar pharmacological properties but different metabolic pathways.
3,4-dichloro sibutramine: A compound with enhanced potency and different chemical properties
This compound’s uniqueness lies in its potent monoamine reuptake inhibition and its role as an active metabolite, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C17H27Cl2N |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-4-5-7-16(19(2)3)17(12-6-13-17)14-8-10-15(18)11-9-14;/h8-11,16H,4-7,12-13H2,1-3H3;1H |
InChI-Schlüssel |
LRVKCNDMAJUVJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


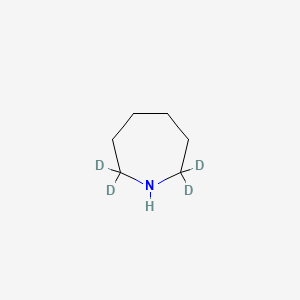
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
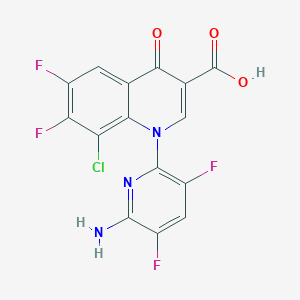
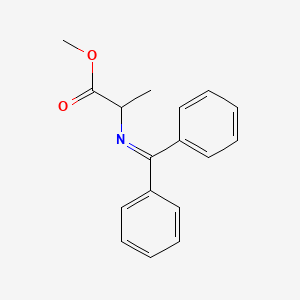
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
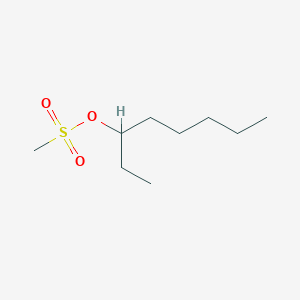
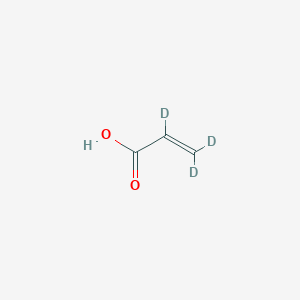
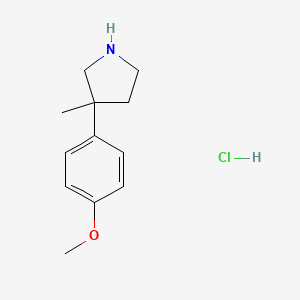
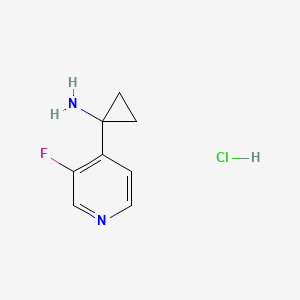
![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
